molecular formula C8H5ClF3NO2 B14846001 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid

4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid

Cat. No.: B14846001
M. Wt: 239.58 g/mol
InChI Key: CRTDITYLPBUEHI-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 2nd position, and an acetic acid group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a palladium catalyst and a suitable base to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-5(3-7(14)15)13-6(2-4)8(10,11)12/h1-2H,3H2,(H,14,15)

InChI Key

CRTDITYLPBUEHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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